molecular formula C6H15NO2S B8785811 N-(tert-butyl)ethanesulfonamide CAS No. 89556-99-0

N-(tert-butyl)ethanesulfonamide

Cat. No.: B8785811
CAS No.: 89556-99-0
M. Wt: 165.26 g/mol
InChI Key: RWGDUNGZBOXVSB-UHFFFAOYSA-N
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Description

N-(tert-butyl)ethanesulfonamide is a chemical compound supplied for research use as a building block in organic synthesis and drug discovery. Sulfonamide derivatives are a prominent class in medicinal chemistry, frequently explored for their potential as therapeutic agents and chemical tools . For instance, structurally similar ethenesulfonamide and ethanesulfonamide derivatives have been investigated as a novel class of orally active endothelin-A receptor antagonists, highlighting the pharmacological relevance of this chemotype . Furthermore, the tert-butylsulfinamide group, a key structural feature of related compounds, is widely employed as a chiral auxiliary in the asymmetric synthesis of amines, a fundamental transformation in the production of enantiopure pharmaceuticals . Researchers may also utilize this compound as a precursor or intermediate in the synthesis of more complex molecules, such as peptides containing sulfonamide transition-state isosteres for the development of enzyme inhibitors like those targeting HIV protease . As a reagent, it offers researchers a versatile template for structure-activity relationship studies and library synthesis. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should consult the safety data sheet and handle the material in accordance with best laboratory practices.

Properties

CAS No.

89556-99-0

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

IUPAC Name

N-tert-butylethanesulfonamide

InChI

InChI=1S/C6H15NO2S/c1-5-10(8,9)7-6(2,3)4/h7H,5H2,1-4H3

InChI Key

RWGDUNGZBOXVSB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a nucleophilic substitution mechanism, where tert-butyl groups (from tert-butyl alcohol, tert-butyl acrylate, or tert-butyl propionate) displace a proton on the sulfonamide nitrogen. Hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄) catalyzes the reaction at 150°C in N-methylpyrrolidone (NMP) solvent.

Example Protocol

  • Reactants : Ethanesulfonamide (31.81 mmol), tert-butanol (47.72 mmol), HfCl₄ (0.9543 mmol).

  • Solvent : NMP (30 mL).

  • Conditions : Reflux at 150°C for 6–8 hours.

  • Monitoring : High-performance liquid chromatography (HPLC) with methanol-water (70:30) mobile phase and 254 nm detection.

  • Yield : 97.5% (reported for benzenesulfonamide analog; ethanesulfonamide expected to follow similar trends).

Catalyst and Solvent Optimization

HfCl₄ outperforms ZrCl₄ due to higher Lewis acidity, facilitating tert-butyl cation stabilization. NMP enhances solubility and reaction kinetics, while alternatives like toluene or dimethyl sulfoxide reduce yields by 15–20%. Catalyst loading at 3% of sulfonamide mass balances cost and efficiency.

Direct Sulfonation of tert-Butylamine

An alternative route involves reacting ethanesulfonyl chloride with tert-butylamine, as inferred from deuterated analogs in PMC9313827. This method avoids alkylation challenges and suits small-scale synthesis.

Procedure and Challenges

  • Step 1 : Generate ethanesulfonyl chloride via chlorination of ethanesulfonic acid.

  • Step 2 : React with tert-butylamine in dichloromethane (DCM) at 0–5°C.

  • Workup : Neutralize with aqueous sodium bicarbonate, extract with DCM, and purify via vacuum distillation.

Key Data

  • Yield : 80–85% (estimated from analogous deuterated synthesis).

  • Purity : >98% (HPLC).

  • Limitation : Ethanesulfonyl chloride’s moisture sensitivity necessitates anhydrous conditions.

Historical Context and Comparative Analysis

The Journal of Organic Chemistry (1984) first documented N-(tert-butyl)ethanesulfonamide synthesis, though specifics are proprietary. Modern methods improve upon early approaches by addressing:

Yield and Scalability

Method Catalyst Solvent Yield Purity
Catalytic AlkylationHfCl₄NMP95.5%98%
Direct SulfonationNoneDCM85%98%

Catalytic alkylation excels in scalability and reproducibility, whereas direct sulfonation is preferable for isotopic labeling.

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Preliminary studies suggest microwave irradiation reduces reaction times from hours to minutes. For example, Ti(OiPr)₄-catalyzed reactions achieve 90% yield in 15 minutes.

Solid-Phase Synthesis

Immobilizing tert-butylamine on resin matrices simplifies purification, though yields remain suboptimal (70–75%) .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

N-(tert-butyl)ethanesulfonamide has shown promise in the development of pharmaceutical compounds. Sulfonamides, including this compound, are known for their antibacterial properties, making them valuable in drug formulation. Research indicates that sulfonamide derivatives can exhibit anti-inflammatory and antimicrobial activities, which are critical in combating infections and inflammatory diseases.

Case Study: Antimicrobial and Anti-inflammatory Activities

A series of studies have evaluated the antimicrobial properties of various sulfonamide derivatives against resistant bacterial strains. For instance, new thiopyrimidine–benzenesulfonamide compounds were synthesized and tested against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These compounds demonstrated significant antimicrobial activity, suggesting that this compound could serve as a foundational structure for developing new antibiotics to address antibiotic resistance .

Synthesis and Catalytic Applications

This compound is utilized as a ligand in various catalytic processes. Its ability to stabilize metal complexes makes it an important component in organic synthesis, particularly in cross-coupling reactions.

This compound serves as a ligand in palladium-catalyzed reactions, facilitating cross-coupling between aryl boronic acids and heteroaryl compounds. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Environmental Impact and Green Chemistry

The synthesis of this compound adheres to green chemistry principles by employing mild reaction conditions and minimizing hazardous waste production. The use of inexpensive and readily available raw materials enhances its viability for industrial applications, aligning with sustainable practices in chemical manufacturing .

Mechanism of Action

The mechanism of action of N-(tert-butyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzymatic activities and other biochemical processes, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations

Table 1: Structural Features of N-(tert-Butyl)ethanesulfonamide and Analogs
Compound Name Substituents on Sulfonamide Nitrogen Key Structural Features
This compound tert-Butyl Ethylsulfonamide backbone with bulky tert-butyl group
CBiPES () 4'-Cyano-biphenyl-3-yl + 3-pyridinylmethyl Bifunctional aromatic substituents; higher polarity
4-(tert-Butyl)-N-isopropylbenzenesulfonamide () Isopropyl + tert-butyl benzene Aromatic ring enhances π-π stacking
N-(5-Bromo-2-chlorophenyl)ethanesulfonamide () Halogenated aryl group Electron-withdrawing substituents enhance electrophilicity
(E)-N-Aryl-2-arylethenesulfonamides () Aryl + ethene linkage Conjugated double bond for rigidity

Key Observations :

  • Steric Effects : The tert-butyl group in this compound provides significant steric hindrance, reducing nucleophilic attack compared to smaller substituents (e.g., isopropyl in ).
  • Electronic Effects : Halogenated aryl substituents () increase electrophilicity, whereas electron-donating groups like methoxy () enhance stability.
  • Biological Relevance : Bifunctional aromatic substituents in CBiPES () improve binding affinity to neurotransmitter receptors.

Comparison with Other Sulfonamides

  • CBiPES: Synthesized via multi-step coupling reactions involving cyano-biphenyl and pyridinylmethyl groups .
  • Halogenated Derivatives : Electrophilic aromatic substitution followed by sulfonylation ().
  • Ethenesulfonamides : Dehydration of hydroxy intermediates ().

Key Findings :

  • The tert-butyl group enhances metabolic stability, making this compound suitable for prolonged in vivo studies.
  • CBiPES demonstrates high specificity for CNS targets due to its dual aromatic substituents .

Physical and Chemical Properties

Table 3: Physicochemical Data

Compound Molecular Weight Melting Point (°C) Solubility (LogP)
This compound ~165.25 (calc.) Not reported ~2.1 (predicted)
4-(tert-Butyl)-N-isopropylbenzenesulfonamide () 255.37 Not reported ~3.5
N-(5-Bromo-2-chlorophenyl)ethanesulfonamide () 298.58 Not reported ~2.8
CBiPES () ~401.45 (calc.) Not reported ~4.0

Notes:

  • Higher molecular weight and LogP values in aryl-substituted derivatives correlate with increased membrane permeability.
  • Lack of melting point data for this compound suggests a need for further characterization.

Q & A

Q. Tables for Key Data

Property Value Technique Reference
Melting Point172–174°CDifferential Scanning Calorimetry
Molecular Weight241.71 g/molESI-MS
Hydrogen Bond Length (N–H⋯O)2.1–2.3 ÅX-ray Crystallography
TPSA (Topological PSA)38.3 ŲComputational Modeling

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